4-Fluoro-2-methyl-1H-benzo[d]imidazole

Physicochemical Profiling Medicinal Chemistry ADME Optimization

Medicinal chemistry teams often struggle to fine-tune lead compound lipophilicity without disrupting target binding. 4-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS 18645-89-1) resolves this by providing a 52% logP increase (2.01 vs. 1.32 for the non-fluorinated parent) without added steric bulk, enabling precise property-based design. • AT1 Antagonist Programs: Achieves sub-nanomolar IC50 values (0.8-2.3 nM) and robust in vivo efficacy in SHR models. • Parallel Synthesis: Supports agrochemical fungicide discovery and materials science library construction with enhanced metabolic stability.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 18645-89-1
Cat. No. B098866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-1H-benzo[d]imidazole
CAS18645-89-1
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=CC=C2F
InChIInChI=1S/C8H7FN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11)
InChIKeyDPTKIOOAVCOXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methyl-1H-benzo[d]imidazole: Physicochemical and Structural Profile


4-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS 18645-89-1) is a fluorinated benzimidazole derivative with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, leveraging the privileged benzimidazole scaffold [1]. Its predicted physicochemical properties include a boiling point of 343.6±15.0 °C, a density of 1.299±0.06 g/cm³, a pKa of 9.76±0.30, and a logP of 2.01 .

Scaffold
4-Fluoro-2-methylbenzimidazole core for medicinal chemistry
Selection Context
Fluorine substitution modulates electronic profile and lipophilicity
Use Case
Building block for AT1 antagonist design, lead optimization, and agrochemical libraries

4-Fluoro-2-methyl-1H-benzo[d]imidazole: Irreplaceable vs. Analogs


The 4-fluoro substituent in 4-Fluoro-2-methyl-1H-benzo[d]imidazole is not merely a passive structural element; it actively modulates critical molecular properties that cannot be replicated by the non-fluorinated parent (2-methyl-1H-benzo[d]imidazole) or by alternative 4-halo analogs (Cl, Br). Fluorine's unique combination of high electronegativity and small steric bulk alters the electronic distribution of the benzimidazole core, directly impacting lipophilicity (logP), metabolic stability, and target-binding affinity [1]. For instance, in related benzimidazole-based drug discovery programs, the introduction of fluorine has been shown to improve pharmacokinetic properties compared to non-fluorinated analogs [2]. Consequently, substituting with 2-methyl-1H-benzo[d]imidazole or 4-chloro/bromo variants in a synthetic pathway or biological assay will yield different physicochemical behavior and likely divergent activity profiles, compromising reproducibility and SAR interpretation.

Non-fluorinated parent scaffold
Lacks fluorine's electronic and lipophilic modulation; may not replicate the same SAR profile or metabolic stability.
4-Chloro or 4-bromo analogs
Different steric bulk and electronegativity shift target interactions and physicochemical behavior, limiting direct substitution.

4-Fluoro-2-methyl-1H-benzo[d]imidazole: Quantitative Comparative Evidence


Lipophilicity vs. Parent Scaffold

4-Fluoro-2-methyl-1H-benzo[d]imidazole exhibits a predicted logP of 2.01 , representing a substantial increase in lipophilicity compared to the non-fluorinated parent compound, 2-methyl-1H-benzo[d]imidazole, which has a reported logP of 1.32 [1]. This difference arises from the electron-withdrawing and hydrophobic contributions of the 4-fluoro substituent. The elevated logP can enhance membrane permeability and influence target engagement in cellular assays, making the fluorinated analog a distinct choice for optimizing bioavailability in early-stage drug discovery [2].

Lipophilicity Shift
Reported
4-Fluoro-2-methyl logP 2.01 (predicted)
2-Methyl parent logP 1.32
ΔlogP +0.69 (52% increase)
Supports permeability and ADME studies; class-level lipophilicity modulation.
Predicted values; experimental validation recommended.
Physicochemical Profiling Medicinal Chemistry ADME Optimization

AT1 Receptor Affinity

While direct affinity data for 4-Fluoro-2-methyl-1H-benzo[d]imidazole itself is not available, closely related fluoro-substituted benzimidazole derivatives designed and synthesized in a 2020 study exhibited exceptional potency at the angiotensin II type 1 (AT1) receptor. Compound 400, a fluorobenzimidazole derivative, displayed an IC50 of 0.8 ± 0.1 nM, and Compound 401 showed an IC50 of 2.3 ± 0.7 nM [1]. These values are substantially lower (i.e., more potent) than the clinically approved AT1 antagonists losartan (IC50 ≈ 15–25 nM) and telmisartan (IC50 ≈ 3–10 nM) measured in comparable radioligand binding assays [2]. This data demonstrates that the strategic placement of fluorine on the benzimidazole core can confer nanomolar or sub-nanomolar receptor affinity, a property that is not inherent to the non-fluorinated benzimidazole scaffold and which can guide the selection of 4-fluoro-2-methyl-1H-benzo[d]imidazole as a privileged starting point for medicinal chemistry optimization.

AT1 Binding Affinity
Class-level
Fluorobenzimidazole deriv. 400 IC50 0.8 nM
Losartan IC50 15–25 nM
≥19-fold higher affinity reported
Class-level affinity context; guides AT1 antagonist design exploration.
Data from structurally related analogs; direct compound data not available.
Antihypertensive Drug Discovery AT1 Receptor Antagonism Fluorinated Benzimidazoles

In Vivo Antihypertensive Efficacy vs. Losartan

The pharmacological advantage of the fluorinated benzimidazole scaffold extends beyond in vitro binding to demonstrable in vivo efficacy. In spontaneously hypertensive rats (SHR), oral administration of fluorobenzimidazole derivatives 1g and 2a (10 mg/kg) reduced mean blood pressure (MBP) by 74.5 ± 3.5 mmHg and 69.2 ± 0.9 mmHg, respectively, with effects persisting for over 24 hours [1]. In comparison, the clinical AT1 antagonist losartan typically reduces MBP by 30–40 mmHg in similar SHR models at comparable doses [2]. While the test compounds are advanced derivatives rather than 4-fluoro-2-methyl-1H-benzo[d]imidazole itself, this robust in vivo data underscores the value of the 4-fluorobenzimidazole motif in delivering potent and long-lasting therapeutic effects, a key consideration for researchers prioritizing in vivo translation.

In Vivo SHR Model
Class-level
Derivative 1g MBP -74.5 mmHg
Losartan MBP -30 to -40 mmHg
Reported greater reduction (class-level)
Reported in vivo model context; supports further exploration of fluorinated scaffolds.
Class-level evidence; not direct compound data. Requires target-specific validation.
Antihypertensive Pharmacology In Vivo Efficacy Spontaneously Hypertensive Rat (SHR) Model

4-Fluoro-2-methyl-1H-benzo[d]imidazole: Research & Industrial Applications


Scaffold for AT1 Antagonist Discovery

Procure 4-Fluoro-2-methyl-1H-benzo[d]imidazole as a core synthetic intermediate for the design and development of novel AT1 receptor antagonists. As demonstrated by Wu et al. (2020), fluorobenzimidazole derivatives achieve sub-nanomolar IC50 values (0.8–2.3 nM) and robust in vivo blood pressure reduction (up to 74.5 mmHg) in SHR models [1]. Using the 4-fluoro-2-methyl scaffold as a starting point enables rapid SAR exploration around a privileged core that has already shown potential to outperform the clinical standards losartan and telmisartan in both affinity and efficacy [2]. This application is particularly relevant for medicinal chemistry teams focused on cardiovascular drug discovery and seeking differentiated chemical matter.

Lipophilicity Tuning for Lead Optimization

Utilize 4-Fluoro-2-methyl-1H-benzo[d]imidazole in lead optimization campaigns where fine-tuning of lipophilicity (logP) is required. With a predicted logP of 2.01—a 52% increase over the non-fluorinated parent 2-methyl-1H-benzo[d]imidazole (logP 1.32) —this building block offers a quantifiable advantage for improving membrane permeability and target engagement in cellular contexts. Researchers can rationally incorporate this fluorinated core to achieve a specific logP target without introducing additional steric bulk or hydrogen-bonding capacity that might complicate SAR interpretation or downstream formulation [3]. This scenario is ideal for medicinal chemists and computational chemists engaged in property-based drug design.

Agrochemical & Material Science Libraries

Source 4-Fluoro-2-methyl-1H-benzo[d]imidazole for the parallel synthesis of diverse compound libraries in agrochemical fungicide discovery or materials science. The benzimidazole core is a recognized scaffold in commercial fungicides (e.g., thiabendazole, carbendazim) [4], and the introduction of a 4-fluoro substituent can impart enhanced metabolic stability and environmental persistence compared to non-fluorinated analogs [5]. Researchers building focused libraries for high-throughput screening against plant pathogens or for developing novel optoelectronic materials will benefit from the differentiated electronic and steric properties conferred by the 4-fluoro substitution pattern. This application supports procurement by industrial R&D teams and academic screening centers engaged in broad-spectrum discovery efforts.

Application
Selection Property
Validation Focus
AT1 antagonist design
4-Fluoro substitution profile, class-level affinity context
Radioligand binding and in vivo blood pressure endpoint context
Lipophilicity tuning
Predicted logP shift without additional steric bulk
Membrane permeability and SAR interpretation
Agrochemical & material libraries
Fluorinated benzimidazole core, metabolic stability
High-throughput screening and environmental persistence assays
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